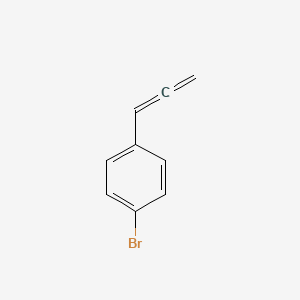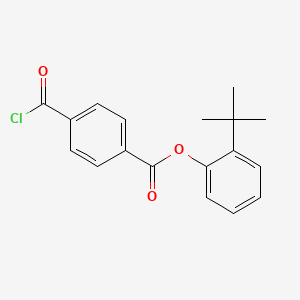
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety with a chlorocarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 2-tert-butylphenol with 4-(chlorocarbonyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from the reduction of the chlorocarbonyl group.
Hydroperoxides: Formed from the oxidation of the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenyl 4-(chlorocarbonyl)benzoate: Similar structure but with different substituents on the phenyl ring.
2-tert-Butylphenyl 4-(methoxycarbonyl)benzoate: Contains a methoxycarbonyl group instead of a chlorocarbonyl group.
2-tert-Butylphenyl 4-(hydroxycarbonyl)benzoate: Contains a hydroxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness
2-tert-Butylphenyl 4-(chlorocarbonyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the tert-butyl and chlorocarbonyl groups allows for versatile chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
90358-55-7 |
|---|---|
Molekularformel |
C18H17ClO3 |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
(2-tert-butylphenyl) 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C18H17ClO3/c1-18(2,3)14-6-4-5-7-15(14)22-17(21)13-10-8-12(9-11-13)16(19)20/h4-11H,1-3H3 |
InChI-Schlüssel |
XAPJFLUBVOSBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


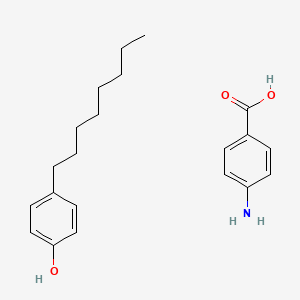
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)



![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
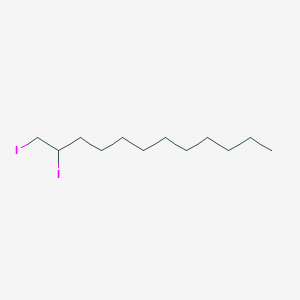
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
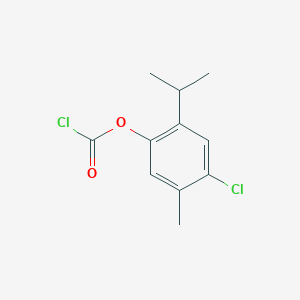
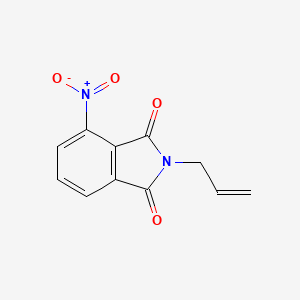
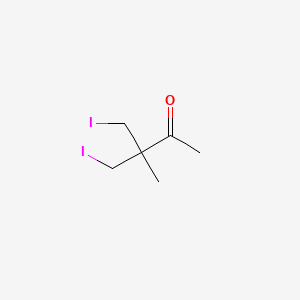
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
